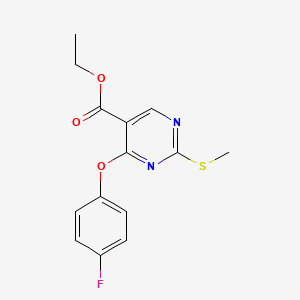
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as EDP-420, is a potent and selective inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for cellular proliferation and immune function. EDP-420 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用機序
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides. By blocking this pathway, this compound reduces the availability of guanine nucleotides, which are essential for cellular proliferation and immune function. This leads to the inhibition of cancer cell proliferation, suppression of T cell activity, and reduction of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various disease models. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death through apoptosis. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses.
実験室実験の利点と制限
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for IMPDH, which allows for precise modulation of guanine nucleotide synthesis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can limit its efficacy in certain disease models.
将来の方向性
There are several future directions for research on N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of IMPDH, which could have improved efficacy and reduced side effects. Another area of focus is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing and treatment regimens.
合成法
The synthesis of N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-ethoxyaniline with methyl acrylate, followed by cyclization with guanidine and subsequent alkylation with 2,6-dimethylpyridine-4-carboxylic acid. The final product is obtained after several purification steps, including chromatography and recrystallization.
科学的研究の応用
N-(2-Ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides. In autoimmune disorders, this compound has been shown to suppress the activity of T cells and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)18-15(19)14-10(2)11(3)16-9-17-14/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXIAXYDUKDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

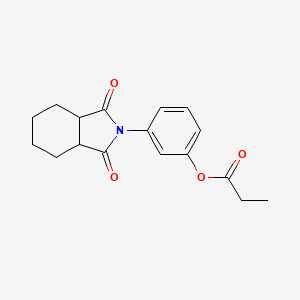
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2615191.png)
![N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2615193.png)
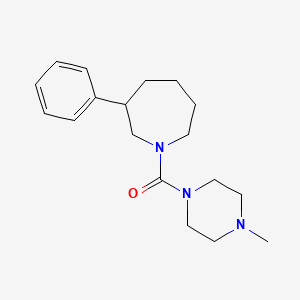
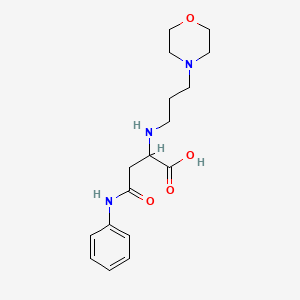
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
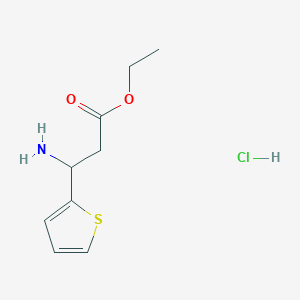
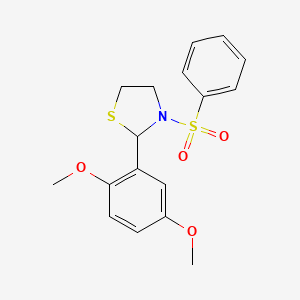
![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)
